6-Methylquinazolin-4-ol - 19181-53-4

6-Methylquinazolin-4-ol

Catalog Number: EVT-1196263
CAS Number: 19181-53-4
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinazoline derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. Among these, 6-Methylquinazolin-4-ol and its analogues have been extensively studied for their potential as therapeutic agents. These compounds have been found to interact with various biological targets, leading to a range of biological activities that could be harnessed for the treatment of diseases.

Synthesis Analysis
  • Condensation Reaction: One approach involves the condensation of ethyl acetoacetate with thiourea in the presence of methanolic potassium hydroxide (KOH) to produce 2-mercapto-6-methylpyrimidin-4-ol. This compound can then be further reacted to obtain 6-methylquinazolin-4-ol [].
  • Cyclization, Ammoniation, and Bromination: Another method involves a three-step synthesis starting from readily available materials. This route utilizes cyclization, ammoniation, and bromination reactions to achieve 6-methylquinazolin-4-ol with a yield of up to 64.8% [].
  • Multistep Synthesis from Myrcene: A more complex synthesis utilizes myrcene, a readily available monoterpene hydrocarbon, as a starting material. This method involves multiple steps and leads to the production of racemic 6-methylquinazolin-4-ol [].
Chemical Reactions Analysis
  • Halogenation: The compound readily undergoes electrophilic aromatic substitution reactions, as evidenced by the direct halogenation at the 6th position using iodine monochloride or bromine in acetic acid [].
  • Schiff Base Formation: The amino group at the 3rd position can react with aldehydes to form Schiff bases, as demonstrated by the reaction with various substituted aryl aldehydes [].
Applications in Various Fields

Anticancer Agents

The cytotoxicity of quinazoline derivatives against various cancer cell lines has been extensively studied. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been identified as a potent apoptosis inducer and an efficacious anticancer agent with high blood-brain barrier penetration8. Additionally, 2-(3-benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one analogues have been synthesized as potent antitumor agents that inhibit tubulin assembly, demonstrating cytotoxicity against different cancer cell lines9.

Dopamine Agonists

Although not directly related to 6-Methylquinazolin-4-ol, research on 2-(alkylamino)-5,6- and -6,7-dihydroxy-3,4-dihydroquinazolines has explored their potential as dopamine agonists. However, these studies concluded that the dihydroquinazolines did not exhibit dopamine-like action, which could be attributed to their higher basicity compared to dopamine10.

6-(Bromomethyl)-2-methylquinazolin-4(3H)-one

Compound Description: This compound serves as a crucial intermediate in synthesizing Raltitrexed, a prominent first-line drug used in the treatment of colon and rectal cancers []. Research focused on optimizing Raltitrexed production has explored efficient synthetic routes for this compound, highlighting its importance in medicinal chemistry.

3-Amino-2-methylquinazolin-4(3H)-one

Compound Description: This compound serves as a starting material in a synthetic route for preparing 6-iodo/bromo-3-amino-2-methylquinazolin-4(3H)-ones []. The direct halogenation of this compound provides access to valuable intermediates for synthesizing a diverse range of biologically active quinazolinone derivatives, including Schiff bases.

6-Iodo/bromo-3-amino-2-methylquinazolin-4(3H)-ones

Compound Description: These compounds are synthesized via direct halogenation of 3-amino-2-methylquinazolin-4(3H)-one and act as key building blocks for novel Schiff base derivatives []. This highlights their utility in creating a library of potentially bioactive compounds for medicinal chemistry research.

2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138)

Compound Description: Identified through a high-throughput caspase-3 activator assay, this compound demonstrates potent apoptosis-inducing activity (EC50 = 2 nM) and inhibits cell proliferation (GI50 = 2 nM) in T47D cells []. Further studies revealed its ability to inhibit tubulin polymerization, overcome ABC transporter Pgp-1 overexpression, and display efficacy in mouse models of human breast and prostate cancers. Interestingly, the methyl group on the nitrogen linker proved crucial for its apoptosis-inducing activity.

2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (A9-7, ALX-171)

Compound Description: This compound exhibits potent and selective negative allosteric modulator (NAM) activity against the metabotropic glutamate receptor 7 (mGlu7) with an IC50 of 6.14 µM []. Pre-clinical studies revealed its potential as an antipsychotic agent, demonstrating efficacy in reversing DOI-induced head twitches, MK-801-induced social interaction and cognitive deficits in the novel object recognition and spatial delayed alternation tests. Further research is warranted to explore its full therapeutic potential.

References: [] Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties: https://www.semanticscholar.org/paper/004f6290f098957a85ee8a7a44a32dacae6d9dd9 [] Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives: https://www.semanticscholar.org/paper/a933d4cc01b6e27bc13266252cdcf1409dcc124a [] Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity.: https://www.semanticscholar.org/paper/be23adf935b132d990c03a8d0c5a684dc594fc0e [] Synthesis of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one: https://www.semanticscholar.org/paper/6d113c9ec37db3ad461149bd0e7c81f3f67b47f8

Mechanism of Action

Cyclic GMP Phosphodiesterase Inhibition

One of the key mechanisms by which quinazoline derivatives exert their effects is through the inhibition of cyclic GMP phosphodiesterases (cGMP-PDEs). For instance, a compound with a 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline structure was found to be a potent inhibitor of cGMP-PDE, leading to the relaxation of porcine coronary arteries and an increase in intracellular cGMP levels without affecting cAMP levels1.

Tubulin Polymerization Inhibition

Another significant mechanism is the inhibition of tubulin polymerization. Compounds such as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one have demonstrated high cytotoxic activity and the ability to disrupt microtubule formation, causing cell cycle arrest in the G2/M phase2. Similarly, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate was identified as a tubulin polymerization inhibitor, leading to antiproliferative activity against human cancer cells5.

Epidermal Growth Factor Receptor Tyrosine Kinase Inhibition

Quinazoline derivatives have also been shown to inhibit epidermal growth factor receptor tyrosine kinase (EGFR-TK). Compounds with 4-anilino-6-bromoquinazoline structures exhibited moderate to significant inhibitory effects against EGFR-TK, which is a promising target for anticancer therapy3. The steep structure-activity relationship observed for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline suggests that certain substituents can induce a conformational change in the receptor, enhancing inhibitory potency4.

Dual Inhibition of VEGFR-2 and HDAC

Hybrids derived from 4-anilinoquinazoline and hydroxamic acid have been designed to act as dual inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase and histone deacetylase (HDAC). These compounds have shown potent HDAC inhibition and moderate VEGFR-2 inhibition, with potential implications for cancer treatment6.

Anti-inflammatory and Antimicrobial Activities

Quinazoline derivatives bearing urea, thiourea, and sulphonamide functionalities have exhibited promising anti-inflammatory and antimicrobial activities. These compounds have shown significant inhibitory activity against TNF-α and IL-6, as well as antimicrobial activity against selected pathogenic bacteria and fungi7.

Properties

CAS Number

19181-53-4

Product Name

6-Methylquinazolin-4-ol

IUPAC Name

6-methyl-3H-quinazolin-4-one

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12)

InChI Key

JUCDXPIFJIVICL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=CNC2=O

Canonical SMILES

CC1=CC2=C(C=C1)NC=NC2=O

Isomeric SMILES

CC1=CC2=C(C=C1)NC=NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.